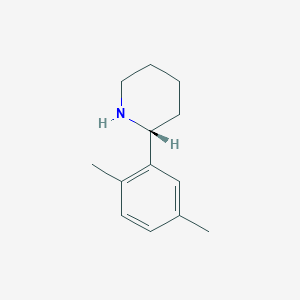

(R)-2-(2,5-Dimethylphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(2R)-2-(2,5-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m1/s1 |

InChI Key |

OYLNLSGRIMNJLO-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H]2CCCCN2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCN2 |

Origin of Product |

United States |

Advanced Synthetic Transformations and Derivatization of R 2 2,5 Dimethylphenyl Piperidine and Its Core Scaffold

Functionalization of the Piperidine (B6355638) Ring System

The inherent stability of the piperidine ring presents a challenge for direct functionalization. However, sophisticated methodologies have emerged that allow for site-selective derivatization, particularly at positions C-2, C-3, and C-4, through catalyst- and protecting-group-controlled C-H functionalization. nih.govnih.gov This enables the introduction of various chemical handles, expanding the molecular diversity of the 2-arylpiperidine core.

The C-4 position of the 2-arylpiperidine scaffold is a key site for introducing molecular complexity. One effective strategy involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. acs.orgnih.gov This method utilizes a chiral base system, such as n-BuLi and sparteine, to selectively deprotonate one enantiomer, allowing for the isolation of highly enantioenriched starting materials and 2,2-disubstituted products. acs.orgnih.gov The remaining enantioenriched 4-methylene starting material can then undergo various functional group interconversions at the alkene, providing access to a diverse range of 2,4-disubstituted piperidines without loss of enantiopurity. acs.org

Another powerful approach is the rhodium-catalyzed C-H insertion reaction. nih.govnih.gov By carefully selecting the N-protecting group and the chiral dirhodium catalyst, site-selective functionalization can be achieved. For instance, using an N-α-oxoarylacetyl-piperidine in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ directs the C-H functionalization to the C-4 position with high selectivity over the electronically favored C-2 position. nih.govresearchgate.net This method allows for the introduction of arylacetate groups, yielding 4-substituted analogues that are valuable precursors for pharmacologically relevant molecules. nih.govnih.gov Furthermore, direct C-4 alkylation of pyridine (B92270) precursors, using a removable fumarate-based blocking group to ensure C-4 selectivity in Minisci-type reactions, provides an efficient route to 4-alkylated pyridines that can be subsequently reduced to the corresponding piperidines. chemrxiv.org

Table 1: Methodologies for C-4 Derivatization of the 2-Arylpiperidine Scaffold

| Methodology | Key Reagents/Catalyst | Description | Reference |

| Kinetic Resolution | n-BuLi, (-)-sparteine (B7772259) | Asymmetric deprotonation of N-Boc-2-aryl-4-methylenepiperidines allows separation of enantiomers and subsequent functionalization of the 4-methylene group. | acs.orgnih.gov |

| C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl protecting group | Catalyst and protecting group control directs carbene insertion to the C-4 position of the piperidine ring. | nih.govresearchgate.net |

| Blocking Group Strategy | Fumarate-derived blocking group, Minisci reaction conditions | A temporary blocking group on the pyridine nitrogen directs radical alkylation to the C-4 position of the pyridine precursor, which is then reduced. | chemrxiv.org |

| Nucleophilic Arylation | N-tosyl pyridinium (B92312) salt, base | Activation of the pyridine ring by an N-tosyl group facilitates C-4 selective nucleophilic attack by electron-rich (hetero)arenes. | frontiersin.org |

The introduction of diverse functional groups, such as heterocycles and fluorine atoms, is crucial for modulating the physicochemical and pharmacological properties of the 2-arylpiperidine core. nih.gov Fluorinated piperidines are of immense interest in medicinal chemistry, and a highly diastereoselective one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed to access all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method overcomes challenges like catalyst deactivation and hydrodefluorination, providing a straightforward route to these valuable building blocks. nih.gov

Heterocyclic moieties are prevalent in pharmaceuticals and can be incorporated into the piperidine scaffold to explore new binding interactions and improve drug-like properties. quizlet.comwiley-vch.deijrst.com The synthesis of such derivatives can be achieved by coupling functionalized piperidines with various heterocyclic building blocks. lifechemicals.com For example, N-substituted isatins can undergo superacid-catalyzed reactions to form complex heterocyclic systems. acs.org Similarly, palladium-catalyzed cross-coupling reactions are effective for attaching aryl boronic acids to cyclic sulfonyl imines, enabling the synthesis of piperidines bearing diverse heterocyclic substituents. researchgate.net The piperidine ring itself is a widely used building block in the synthesis of more complex organic compounds, including a vast array of pharmaceuticals. ijrst.com

Generation of Structural and Conformational Diversity

The spatial arrangement of substituents on the piperidine ring is a critical determinant of biological activity. Advanced synthetic strategies leverage steric and electronic effects to control both the relative stereochemistry (configurational diversity) and the three-dimensional shape (conformational diversity) of 2-arylpiperidine derivatives.

A key principle governing the conformation of 2-arylpiperidines is 1,3-allylic strain, also referred to as pseudoallylic A(1,3) strain. nih.govnih.govunc.edu This type of steric strain arises when the nitrogen atom of the piperidine ring becomes sp²-hybridized, for example, through acylation or attachment to an aromatic ring. nih.govacs.orgresearchgate.net The resulting planarity and partial double-bond character of the C-N bond create a repulsive interaction between an equatorial substituent at the C-2 position and the substituent on the nitrogen. nih.gov To minimize this strain, the C-2 aryl group is strongly forced into an axial orientation. nih.govacs.orgresearchgate.net

This conformational preference is significant, with the axial conformer being favored by up to -3.2 kcal/mol in N-acylpiperidines. acs.orgresearchgate.net This effect not only dictates the ground-state conformation of the final molecule but can also be exploited to control the stereochemical outcome of synthetic reactions. nih.govunc.edu For instance, the conformation of epoxide intermediates can be controlled by the hybridization of the nitrogen atom, leading to regiodivergent ring-opening reactions based on the Fürst-Plattner principle of trans-diaxial opening. nih.govunc.edu This allows for precise control over the constitutional and stereochemical outcome of the synthesis. nih.govunc.edu

Table 2: Conformational Preference in 2-Substituted Piperidines Due to Pseudoallylic Strain

| Nitrogen Substituent | Nitrogen Hybridization | Favored C-2 Aryl Conformation | Driving Force | Reference |

| Alkyl (e.g., H, Me) | sp³ | Equatorial | Minimization of standard 1,3-diaxial interactions. | unc.edu |

| Acyl or Aromatic | sp² (partial) | Axial | Minimization of A(1,3) pseudoallylic strain. | nih.govunc.eduacs.org |

The ability to control the configuration and conformation of the 2-arylpiperidine scaffold is a powerful tool for creating libraries of structurally diverse compounds for high-throughput screening in drug discovery. acs.orgnih.govunc.edu By strategically combining building blocks and leveraging stereocontrolling principles like allylic strain, large collections of drug-like molecules with predictable three-dimensional shapes can be prepared. nih.govajchem-a.com

One successful approach uses A(1,3) strain to guide the regioselective addition of nucleophiles to epoxide precursors, thereby creating stereochemically diverse scaffolds. nih.govunc.edu These scaffolds serve as platforms for further diversification. A subsequent, simple change in the nitrogen substituent (e.g., from an amine to an amide) leverages the same allylic strain principle to "flip" the conformation of the C-2 aryl group from equatorial to axial. nih.govunc.edu This "conformational switching" effectively doubles the number of distinct library members from a single stereoisomer, vastly expanding the conformational space covered by the library. nih.gov Through such methods, a library of hundreds of drug-like 2-arylpiperidine compounds with predictable conformations has been prepared from a limited set of starting materials. nih.gov

Preparation of Functionalized Building Blocks for Chemical Synthesis

The synthetic transformations described above yield a plethora of functionalized (R)-2-(2,5-dimethylphenyl)piperidine derivatives that are not merely final products but also versatile building blocks for further chemical synthesis. acs.orglifechemicals.comnih.gov These intermediates, often possessing multiple reactive handles and defined stereochemistry, are highly valuable in medicinal chemistry programs. nih.govportico.org

The introduction of functionalizable groups, such as the 4-methylene in N-Boc-2-aryl-4-methylenepiperidines, provides a point of entry for a wide variety of subsequent chemical modifications. acs.orgnih.gov These building blocks can be used in fragment-based drug discovery programs, where their three-dimensional character is particularly important for exploring new areas of chemical space. acs.org The synthesis of these chiral building blocks with high optical purity is crucial, with methods like biocatalysis and kinetic resolution playing a key role. nih.gov The ability to generate these complex scaffolds allows for the construction of novel, structurally diverse molecules for screening and development into new therapeutic agents. acs.orgklinger-lab.de

Mechanistic and Computational Investigations of Stereocontrol in R 2 2,5 Dimethylphenyl Piperidine Synthesis

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for dissecting complex reaction mechanisms at a molecular level. For the synthesis of chiral 2-arylpiperidines, DFT calculations provide critical insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.

Stereochemical Models for Cyclization Reactions

The formation of the piperidine (B6355638) ring is the cornerstone of the synthesis. DFT studies help to validate and refine stereochemical models for various cyclization strategies. For instance, in a de novo synthesis of N-aryl piperidines through a reductive amination/aza-Michael sequence, DFT calculations have supported a stereochemical model where a facially selective protonation of a water-coordinated enol intermediate is key to the observed high diastereoselectivity. acs.org Similarly, in organocatalytic approaches, such as the 'Clip-Cycle' method employing chiral phosphoric acids, computational models of the transition state can explain the observed enantioselectivity by identifying key non-covalent interactions between the catalyst and the substrate that favor one reaction pathway over the other.

Elucidation of Stereodetermining Steps (e.g., protonation, hydride transfer)

In iridium-catalyzed asymmetric hydrogenations of pyridinium (B92312) salts to form chiral piperidines, computational studies have shown that while protonation can be the rate-limiting step, the subsequent hydride delivery is often the stereodetermining step. The calculations reveal how the chiral ligand orients the iminium intermediate to expose one face preferentially to the iridium-hydride, thus dictating the final configuration of the stereocenter. Mechanistic studies on other metal-catalyzed C-H amination reactions to form piperidines have used kinetic isotope effect (KIE) experiments, which, when combined with DFT, confirm that C-H bond cleavage is the turnover-limiting step.

Below is a table showing representative data from computational studies on model reactions, illustrating how DFT can predict activation energies for different stereochemical pathways.

| Reaction Step | Pathway | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Hydride Transfer | Si-face attack | Ir-(S,S)-MeO-BoQPhos | 15.2 | Major enantiomer |

| Hydride Transfer | Re-face attack | Ir-(S,S)-MeO-BoQPhos | 17.5 | Minor enantiomer |

| Protonation | pro-R | Chiral Phosphoric Acid | 20.1 | Major diastereomer |

| Protonation | pro-S | Chiral Phosphoric Acid | 22.3 | Minor diastereomer |

Conformational Analysis of Piperidine Rings and Intermediates

The conformational preferences of the piperidine ring and reaction intermediates play a significant role in stereocontrol. The stability of various conformers (chair, twist-boat) and the orientation of substituents (axial vs. equatorial) can be accurately predicted using DFT calculations. rsc.org For 2-substituted piperidines, particularly when the nitrogen is acylated or attached to an aryl group, a phenomenon known as pseudoallylic strain can become dominant. nih.gov This strain arises from the interaction between the substituent at the C2 position and the group on the nitrogen atom, forcing the C2-substituent into an axial orientation to minimize steric repulsion. nih.govnih.gov

Computational studies have quantified these preferences. For example, while a simple 2-methyl group on a piperidine ring prefers an equatorial position, the introduction of an N-acyl or N-aryl group can invert this preference, making the axial conformer more stable by several kcal/mol. nih.govresearchgate.net This conformational locking can be a powerful tool in subsequent stereoselective transformations.

The table below summarizes DFT-calculated free energy differences between axial and equatorial conformers for model 2-substituted piperidines, highlighting the influence of the N-substituent.

| Compound | N-Substituent | 2-Substituent | ΔG (Axial - Equatorial) (kcal/mol) | Favored Conformation |

| 1,2-Dimethylpiperidine | Methyl | Methyl | +1.8 | Equatorial nih.gov |

| 2-Methyl-1-phenylpiperidine | Phenyl | Methyl | -1.0 | Axial nih.gov |

| 1-(2-Methyl-1-piperidyl)ethanone | Acetyl | Methyl | -3.2 | Axial nih.gov |

| N-Boc-3-fluoropiperidine | Boc | 3-Fluoro | -2.1 (in CHCl3) | Axial researchgate.net |

Analysis of Chiral Induction Mechanisms

The transfer of chirality from a catalyst or auxiliary to the substrate is a complex process. Computational and mechanistic studies are vital for understanding how this transfer occurs at the transition state.

Role of Chiral Ligands and Organocatalysts in Transition State Organization

Chiral induction in the synthesis of molecules like (R)-2-(2,5-Dimethylphenyl)piperidine relies on the precise three-dimensional organization of the transition state by a chiral entity.

Chiral Ligands in Metal Catalysis : In transition-metal-catalyzed reactions, chiral ligands, such as bidentate phosphines, coordinate to the metal center and create a defined chiral environment. DFT studies on the Pd-catalyzed kinetic resolution of 2-aryl anilines, a related atropisomeric system, show how a chiral norbornene ligand directs the palladium catalyst, making the migratory insertion step enantioselective. thieme-connect.de This principle is directly applicable to the synthesis of chiral piperidines where the ligand controls the facial selectivity of bond formation.

Organocatalysis : Chiral organocatalysts, such as secondary amines derived from pyrrolidine (B122466) or chiral Brønsted acids like phosphoric acids, operate through the formation of transient covalent intermediates (e.g., iminium ions) or through hydrogen bonding networks. nih.govnih.govthieme-connect.de DFT models of these transition states reveal that the catalyst shields one face of the reactive intermediate, often through steric hindrance, while specific non-covalent interactions (e.g., hydrogen bonds) stabilize the approach of the nucleophile from the unshielded face. nih.gov This leads to the preferential formation of one enantiomer.

Solvent Effects on Rate and Diastereoselectivity

The choice of solvent can have a profound impact on both the rate and the stereoselectivity of a reaction, a phenomenon that is often more complex than the solvent simply acting as an inert medium. rsc.org Mechanistic investigations reveal that solvents can influence reactions by:

Differential Solvation : Solvents can stabilize the ground states of the reactants and the transition states to different extents. Polar solvents may stabilize a polar transition state more than the less polar reactants, thus accelerating the reaction. Conversely, if the reactants are more strongly solvated than the transition state, the rate can decrease.

Specific Interactions : Solvents can participate directly in the reaction mechanism. In certain cyclizations, water has been shown to enhance diastereoselectivity by coordinating to intermediates and participating in a facially selective protonation step. acs.org

Modulating Catalyst Conformation : The solvent can influence the conformational equilibrium of the catalyst or catalyst-substrate complex, thereby altering the geometry of the chiral pocket and affecting enantioselectivity.

Studies have shown that for some reactions, a change in solvent can even invert the stereochemical outcome. rsc.org Computational models, particularly those incorporating explicit solvent molecules or using polarizable continuum models (PCM), are essential for predicting and rationalizing these intricate solvent effects.

The following table shows hypothetical data illustrating how solvent polarity can affect the activation energy and diastereomeric ratio (d.r.) in a model piperidine synthesis.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) | Diastereomeric Ratio (cis:trans) |

| Toluene | 2.4 | 0 (Reference) | 5:1 |

| Dichloromethane | 9.1 | +1.2 | 8:1 |

| Acetonitrile | 37.5 | +2.5 | 15:1 |

| Water | 80.1 | +3.1 | >20:1 acs.org |

Spectroscopic Characterization (e.g., NMR, X-ray crystallography) for Stereochemical Assignment and Conformational Analysis

The definitive determination of the three-dimensional structure of chiral molecules such as this compound is paramount for understanding its chemical reactivity and biological activity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are the cornerstones for unambiguous stereochemical assignment and detailed conformational analysis of the piperidine ring and the orientation of its substituents.

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the molecular structure, connectivity, and dynamic behavior of molecules in solution. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The chemical shifts (δ), coupling constants (J), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments are critical for assigning the relative stereochemistry and deducing the preferred conformation of the piperidine ring.

In a typical chair conformation of a 2-substituted piperidine, the proton at the C2 position (H2) can be either in an axial or equatorial orientation. The coupling constants between H2 and the adjacent methylene (B1212753) protons at C3 provide crucial conformational information. A large diaxial coupling constant (³J_ax,ax) is typically observed between H2 and the axial proton at C3 when the 2,5-dimethylphenyl group is in an equatorial position. Conversely, a smaller coupling constant would be expected if the substituent were axial.

NOE experiments, such as NOESY, can reveal protons that are close in space. For instance, an NOE correlation between the C2 proton and the axial protons at C4 and C6 would provide strong evidence for the equatorial orientation of the bulky 2,5-dimethylphenyl substituent, which is generally expected to minimize steric strain.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation. The γ-gauche effect is a key principle where a carbon atom is shielded (moves to a lower chemical shift) when it is in a gauche relationship with a substituent three bonds away. Therefore, the chemical shifts of C4 and C6 would be expected to differ depending on whether the C2-substituent is axial or equatorial.

Hypothetical ¹H NMR Data for this compound in a Chair Conformation:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 3.5 - 3.7 | dd | J = 10.5, 3.5 |

| H3 (axial) | 1.8 - 1.9 | qd | J = 12.0, 10.5, 3.0 |

| H3 (equatorial) | 2.1 - 2.2 | dt | J = 12.0, 3.5, 2.0 |

| H4, H5 (protons) | 1.4 - 1.8 | m | |

| H6 (axial) | 2.6 - 2.7 | dt | J = 12.5, 3.0 |

| H6 (equatorial) | 3.0 - 3.1 | d | J = 12.5 |

| NH | 1.5 - 2.5 | br s | |

| Ar-H | 6.9 - 7.2 | m | |

| Ar-CH₃ | 2.3, 2.4 | s |

Note: This table is illustrative and based on general principles of NMR spectroscopy for substituted piperidines.

X-ray crystallography provides the most definitive and unambiguous determination of the solid-state structure of a crystalline compound, including its absolute stereochemistry. By diffracting X-rays through a single crystal of a derivative of this compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms.

This technique would confirm the (R)-configuration at the C2 stereocenter and provide precise bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the conformational preferences of the molecule in the solid state. For example, it would definitively show whether the piperidine ring adopts a chair, boat, or twist-boat conformation and the exact orientation of the 2,5-dimethylphenyl group relative to the piperidine ring.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related substituted piperidine derivatives have demonstrated the power of this technique. For example, the X-ray analysis of a phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed that the piperidine ring can exhibit conformational disorder, adopting both chair and twisted boat conformations in the crystal lattice. acs.org This highlights that the solid-state conformation can be influenced by crystal packing forces.

Hypothetical X-ray Crystallographic Data for a Derivative of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Piperidine Ring Conformation | Chair |

| Phenyl Group Orientation | Equatorial |

Note: This table is a hypothetical representation of potential crystallographic data.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The chemical industry, particularly the pharmaceutical sector, is increasingly driven by the principles of green chemistry to develop sustainable and cost-effective manufacturing processes. unibo.it Research into the synthesis of piperidine (B6355638) derivatives is actively pursuing these goals by exploring water-mediated reactions, bio-renewable starting materials, and streamlined multi-step processes. nih.govnews-medical.net

A significant trend is the move away from harsh reaction conditions and hazardous reagents. nih.gov For instance, chemists are developing methods that utilize water as a solvent, which is a key aspect of green chemistry. nih.govnih.gov One such approach involves the water-mediated intramolecular cyclization following a bis-aza Michael addition to produce a range of substituted piperidinols. nih.gov Another innovative strategy focuses on producing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, offering a greener pathway to important piperidine intermediates. rsc.org

Recent breakthroughs have demonstrated the power of combining biocatalysis with modern synthetic methods. A two-stage process has been developed that uses biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis. news-medical.net This method simplifies the construction of complex piperidines, reducing multi-step syntheses of 7-17 steps down to just 2-5 steps. news-medical.net Such strategies not only improve efficiency but also reduce reliance on expensive and toxic heavy metal catalysts like palladium. news-medical.net The development of continuous flow protocols further enhances scalability and safety, allowing for the rapid synthesis of enantioenriched α-substituted piperidines in high yield and diastereoselectivity within minutes. acs.org

These sustainable approaches are summarized in the table below:

| Sustainable Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysis & Radical Cross-Coupling | A two-stage process using enzymes for C-H oxidation followed by nickel-catalyzed cross-coupling. | Reduces step count significantly (e.g., 17 to 5 steps), avoids precious metal catalysts, enhances efficiency. | news-medical.net |

| Bio-renewable Feedstocks | Synthesis of piperidines from starting materials like 2,5-bis(aminomethyl)furan. | Reduces reliance on petrochemicals, promotes sustainability. | rsc.org |

| Water-Mediated Cyclization | Utilizing water as a solvent for intramolecular cyclization reactions. | Environmentally benign, cost-effective, safer reaction conditions. | nih.gov |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor for rapid and scalable production. | Superior yield and stereoselectivity in minutes, enhanced safety and scalability. | acs.org |

Exploration of New Catalytic Systems for Enhanced Stereoselectivity

The synthesis of a specific enantiomer of a chiral molecule like (R)-2-(2,5-Dimethylphenyl)piperidine is critical, as different enantiomers can have vastly different biological activities. youtube.com Asymmetric catalysis is the most effective strategy for achieving high enantioselectivity, and research is continuously focused on discovering more efficient and versatile catalytic systems. youtube.comacs.org

Transition metal catalysis remains a cornerstone of asymmetric synthesis. mdpi.com Rhodium and Iridium complexes, in particular, have been used to achieve high stereoselectivity in the C-H functionalization and hydrogenation of piperidine precursors. nsf.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions can selectively form 2-substituted piperidine analogs, with the choice of catalyst and protecting group controlling the site selectivity. nsf.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using a P,N-ligand is an effective method for producing chiral piperidines. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols has also been developed to provide chiral piperazin-2-ones, which can be converted to chiral piperazines with excellent enantioselectivity. rsc.org

Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering benefits such as lower cost, reduced toxicity, and stability. youtube.comyoutube.com Chiral phosphoric acids and chiral phosphines have been successfully employed in the enantioselective synthesis of piperidine derivatives. acs.orgumich.edu A notable example is the use of a C2-symmetric chiral phosphepine as a catalyst for the [4 + 2] annulation of imines with allenes, which furnishes a variety of functionalized piperidines with very good stereoselectivity. acs.org These methods provide catalytic, enantioselective access to valuable piperidine structures, representing a more efficient approach than classical resolutions. acs.org

The table below highlights recent advancements in catalytic systems for chiral piperidine synthesis.

| Catalyst Type | Catalyst Example | Reaction | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Organocatalyst (Phosphine) | C2-symmetric chiral phosphepine | [4+2] Annulation of imines with allenes | High enantioselectivity for various piperidines | acs.org |

| Transition Metal (Rhodium) | Rh2(R-TCPTAD)4 | C-H Functionalization of N-Boc-piperidine | Good yield and stereoselectivity (11:1 d.r., 93% ee) | nsf.gov |

| Transition Metal (Iridium) | Iridium(I) with P,N-ligand | Asymmetric hydrogenation of pyridinium salts | High enantioselectivity | nih.gov |

| Organocatalyst (Phosphoric Acid) | Chiral Phosphoric Acid | Intramolecular cyclization of unsaturated acetals | High enantioselectivity with in situ enantioenrichment | umich.edu |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool in modern organic synthesis. mdpi.comresearchgate.net These methods provide profound insights into reaction mechanisms, transition states, and the origins of stereoselectivity, enabling chemists to predict outcomes and design more effective synthetic strategies for complex molecules like this compound. umich.eduresearchgate.net

DFT calculations are frequently used to model reaction pathways and elucidate the mechanism of catalytic cycles. mdpi.com For example, in the chiral phosphoric acid-catalyzed synthesis of piperidines, computational studies identified an unexpected two-step mechanism involving a mixed chiral phosphate (B84403) acetal, rather than the initially proposed direct cyclization. umich.edu This level of mechanistic detail is crucial for optimizing reaction conditions and catalyst design. DFT can also simulate the vibrational spectra of molecules, helping to confirm the structures of intermediates and products formed during a reaction, such as piperidine adsorbed on a metal surface. mdpi.com

Molecular dynamics simulations offer insights into the conformational behavior and interactions of piperidine derivatives in different environments, which is particularly relevant for understanding their biological activity and interactions within materials. researchgate.net By simulating the behavior of these molecules in explicit solvent over time, researchers can analyze key properties like conformational stability, hydrogen bonding, and solvent accessible surface area. researchgate.net This information complements experimental data and helps build a comprehensive understanding of the molecule's properties. The integration of AI tools for protein structure prediction is also revolutionizing enzyme engineering, which can be applied to develop highly efficient biocatalysts for chiral amine synthesis. nih.gov

Expansion of Chiral Piperidine Scaffolds in Materials Science and Analytical Chemistry

While chiral piperidines are primarily known for their role in pharmaceuticals, their unique three-dimensional structures and chemical properties make them attractive building blocks for applications in materials science and analytical chemistry. researchgate.netlifechemicals.com The expansion of piperidine chemistry into these fields represents a significant future research direction.

In Materials Science , the rigid and well-defined stereochemistry of chiral piperidine scaffolds can be exploited to create novel polymers and functional materials. Incorporating units like this compound into polymer backbones could lead to materials with unique chiroptical properties, which are valuable for applications in optics and electronics. These chiral scaffolds could also be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with chiral pores, suitable for enantioselective separations or asymmetric catalysis.

In Analytical Chemistry , chiral piperidines have potential as highly effective chiral selectors for chromatographic separations. Their structures can be tailored to achieve specific interactions with a wide range of analytes, enabling the resolution of racemic mixtures. Furthermore, chiral piperidines can be integrated into sensor design. Research has shown that stereodynamic sensors can bind to chiral amines to generate a characteristic circular dichroism (CD) signal, allowing for the determination of the absolute configuration and enantiomeric excess of the analyte. rsc.org This application highlights the potential for developing new analytical methods based on the specific recognition properties of chiral piperidine derivatives.

The introduction of chiral piperidine scaffolds can modulate physicochemical properties, which is advantageous for designing molecules with specific functions beyond medicine. researchgate.netcolab.wsthieme-connect.com Their inherent three-dimensional shape allows for the engineering of specific interactions that are not possible with flat, aromatic structures. lifechemicals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.